Cas no 1185243-54-2 (4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride)

4-4-(2,6-Dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride is a synthetic organic compound featuring a morpholine core linked to a substituted phenoxybutenyl group. Its structure combines a morpholine moiety, known for its versatility in medicinal and agrochemical applications, with a 2,6-dimethylphenoxy group, which enhances steric and electronic properties. The hydrochloride salt form improves solubility and stability, making it suitable for formulation in pharmaceutical or chemical research. This compound may serve as an intermediate in the synthesis of bioactive molecules, leveraging its functional groups for further derivatization. Its structural features suggest potential utility in drug discovery or specialty chemical applications, where precise molecular modifications are required.
4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride structure
1185243-54-2 structure
Product Name:4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride
CAS No:1185243-54-2
MF:C16H24ClNO2
MW:297.82026386261
CID:5797264
PubChem ID:45595590
Update Time:2025-06-28

4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(2,6-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride
    • 4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride
    • Inchi: 1S/C16H23NO2.ClH/c1-14-6-5-7-15(2)16(14)19-11-4-3-8-17-9-12-18-13-10-17;/h3-7H,8-13H2,1-2H3;1H
    • InChI Key: GDXZHLKFMSQXJN-UHFFFAOYSA-N
    • SMILES: O(C1C(=CC=CC=1C)C)CC=CCN1CCOCC1.Cl

4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride Pricemore >>

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Additional information on 4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride

Introduction to 4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride (CAS No. 1185243-54-2)

4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride, identified by its CAS number 1185243-54-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by a unique structural framework, combining a morpholine moiety with an allyl ether side chain linked to a dimethylphenoxy group. The presence of these functional groups imparts distinct chemical and pharmacological properties, making it a promising candidate for further exploration in medicinal chemistry.

The morpholine ring is a common pharmacophore in many bioactive molecules, known for its ability to enhance solubility, improve metabolic stability, and modulate biological activity. In particular, the 4-(2,6-dimethylphenoxy)but-2-en-1-yl portion of the molecule introduces a rigid aromatic system that can interact with biological targets in a specific manner. This structural feature is particularly relevant in the design of drugs targeting neurological and cardiovascular systems, where precise molecular interactions are critical.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the potential of such compounds. Studies have suggested that the allyl ether linkage in 4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride could serve as a versatile scaffold for drug design, allowing for modifications that fine-tune pharmacokinetic and pharmacodynamic properties. The dimethylphenoxy group further contributes to the compound's lipophilicity, which is often an important factor in drug absorption and distribution.

In the context of modern drug discovery, 4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride has been investigated for its potential role in modulating various biological pathways. Preliminary studies indicate that this compound may exhibit inhibitory effects on enzymes and receptors involved in inflammation and pain signaling. The morpholine ring's ability to form hydrogen bonds with polar residues in protein targets further enhances its binding affinity. Additionally, the compound's stability under physiological conditions makes it a suitable candidate for further development into therapeutic agents.

The hydrochloride salt form of this compound (4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride) improves its solubility in aqueous media, which is crucial for formulation development and bioavailability enhancement. This property is particularly advantageous for oral or injectable drug formulations, where solubility plays a critical role in ensuring effective delivery to target tissues.

One of the most exciting aspects of 4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride is its potential as a lead compound for next-generation therapeutics. Researchers are exploring derivatives of this molecule to optimize its pharmacological profile further. For instance, modifications to the dimethylphenoxy group could alter the compound's selectivity toward specific biological targets, reducing off-target effects and improving overall therapeutic efficacy.

The intersection of synthetic organic chemistry and medicinal chemistry has been instrumental in advancing the study of CAS No. 1185243-54-2. New synthetic methodologies have allowed for the efficient preparation of complex analogs, enabling high-throughput screening and rapid identification of promising drug candidates. These efforts are complemented by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed insights into the structure and purity of synthesized compounds.

The pharmacological evaluation of 4-4-(2,6-dimethylphenoxy)but-2-en-1-ylmorpholine hydrochloride has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated potential activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, preliminary data suggest that this compound may interact with adrenergic receptors, making it a candidate for cardiovascular applications.

The future direction of research on CAS No. 1185243-54-2 will likely focus on understanding its mechanism of action at a molecular level. Advanced techniques such as X-ray crystallography and cryo-electron microscopy will be employed to visualize how this compound interacts with biological targets at an atomic resolution. Such structural insights will guide the design of more potent and selective derivatives.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. The development pipeline for 4-(2,6-dimethylphenoxy)butenyl morpholine hydrochloride will depend on robust preclinical studies assessing its safety profile, pharmacokinetics, and therapeutic potential. These studies will be critical in determining whether this compound progresses to human clinical trials.

In conclusion, 1185243–54–2 represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups offers multiple opportunities for therapeutic intervention across various disease areas. As research continues to uncover new applications for this compound, 4–(dimethylphenoxy)–butenyl morpholine hydrochloride holds promise as a valuable tool in pharmaceutical innovation.

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